Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate
Description
Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate is a synthetic organic compound characterized by a propanoate ester backbone with two key substituents:
- A methoxyimino group (–N–O–CH₃) at position 2.
- A 4-(trifluoromethyl)benzoylamino group (–NH–C(O)–C₆H₄–CF₃) at position 2.
The trifluoromethyl (–CF₃) moiety enhances lipophilicity and metabolic stability, while the methoxyimino group may improve resistance to hydrolysis compared to non-alkylated oximes.
Properties
IUPAC Name |
methyl (3E)-3-methoxyimino-2-[[4-(trifluoromethyl)benzoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O4/c1-21-12(20)10(7-17-22-2)18-11(19)8-3-5-9(6-4-8)13(14,15)16/h3-7,10H,1-2H3,(H,18,19)/b17-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBJNJJEYXGXLW-REZTVBANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NOC)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/OC)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820290 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate typically involves multiple steps, starting with the preparation of the methoxyimino group. This can be achieved by reacting a suitable precursor with methoxyamine under controlled conditions. The trifluoromethyl group is introduced through a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide. The final step involves the formation of the amino propanoate moiety, which can be achieved through an amide coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group makes it a valuable reagent in the development of fluorinated compounds, which are often used in pharmaceuticals and agrochemicals.
Biology: In biological research, Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate can be used as a probe to study enzyme activities or as a precursor for bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its unique structure may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, including materials with enhanced properties such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would vary based on the specific biological system and the intended application.
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
- Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate.
- Key Features : Sulfonylurea bridge, triazine ring, and methyl ester.
- Comparison :
- Unlike the target compound, metsulfuron-methyl contains a sulfonylurea group and triazine core, which are critical for acetolactate synthase (ALS) inhibition in herbicides.
- Both compounds share a methyl ester and methoxy group, but the trifluoromethylbenzoyl group in the target may confer distinct binding properties or environmental stability .
- Example: Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate.
- Key Features: Triazine core, multiple phenoxy substituents, and ester group.
- Comparison: The triazine ring in this compound enables heterocyclic reactivity, whereas the target compound’s linear propanoate structure prioritizes acylated amino functionality. Both utilize methoxy groups, but the target’s trifluoromethylbenzoyl group likely enhances hydrophobic interactions in biological systems .
Pharmaceutical Derivatives with Fluorinated Motifs
Benzimidazole-based IDH1 Inhibitors ():
- Example: (±) Methyl 3-(2-{[4-(trifluoromethyl)phenyl]amino}-1-[(cis)-3,3,5-trimethylcyclohexyl]-1H-benzimidazol-5-yl)propanoate.
- Key Features: Benzimidazole core, trifluoromethylphenylamino group, and methyl ester.
- Comparison: The benzimidazole core in this anticancer agent contrasts with the target’s simpler propanoate scaffold. Both compounds employ trifluoromethyl groups and esters, suggesting shared strategies to improve bioavailability and target affinity .
Physicochemical and Functional Properties
- Ester vs. Heterocyclic Cores : The target’s ester backbone may prioritize biodegradability, whereas triazine or benzimidazole cores in analogs enhance target-specific interactions .
Research Findings and Trends
- Synthetic Flexibility : The target compound’s structure allows modular substitution, similar to ’s triazine derivatives, enabling optimization for specific applications .
- Fluorine in Design : The prevalence of trifluoromethyl groups in agrochemicals () and pharmaceuticals () underscores their role in enhancing efficacy and durability .
- Stability vs. Reactivity: The methoxyimino group in the target may offer a balance between stability (vs. hydrolysis) and reactivity (vs. simple imines), a feature less explored in sulfonylureas or benzimidazoles .
Biological Activity
Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H13F3N2O4
- Molar Mass : 318.25 g/mol
- CAS Number : [Not provided in the search results]
The biological activity of this compound is largely attributed to its structural components, particularly the trifluoromethyl group, which is known to enhance biological potency in various classes of drugs. The presence of the methoxyimino group also suggests potential interactions with biological targets, possibly influencing enzyme inhibition and receptor binding.
Biological Activity Overview
-
Anticancer Activity :
- Research has indicated that compounds with trifluoromethyl groups exhibit enhanced anticancer properties. For instance, similar compounds have shown significant activity against various cancer cell lines such as MCF-7 and PC-3, with IC50 values indicating their effectiveness in inhibiting cell proliferation .
- The trifluoromethyl moiety enhances the lipophilicity and metabolic stability of the compound, which may contribute to its increased efficacy against cancer cells.
- Mechanistic Studies :
Case Study 1: Anticancer Evaluation
A study synthesized a series of 4-(trifluoromethyl)isoxazoles and evaluated their anticancer activities. The lead compound exhibited an IC50 value of 2.63 μM against MCF-7 cells, significantly outperforming non-trifluoromethylated analogs . This underscores the importance of the trifluoromethyl group in enhancing anticancer activity.
Case Study 2: Structure-Activity Relationship (SAR)
Research on related compounds has established that structural modifications can significantly impact biological activity. For example, the introduction of methoxy groups was found to improve cytotoxicity against non-small cell lung carcinoma cell lines . This suggests that similar modifications in this compound could yield potent derivatives.
Data Table: Comparison of Biological Activities
| Compound Name | IC50 (μM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| Trifluoromethyl isoxazole (Lead Compound) | 2.63 | MCF-7 | Apoptosis induction |
| Non-trifluoromethyl analog | 19.72 | MCF-7 | Lesser efficacy |
| This compound | TBD | TBD | TBD |
Q & A
Q. What are the common synthetic routes for Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate, and how are key intermediates purified?
The synthesis typically involves multi-step procedures:
- Step 1 : Condensation of a trifluoromethyl-substituted benzoyl chloride with a methoxyimino-containing precursor under anhydrous conditions (e.g., using DMF as a solvent and DIPEA as a base) .
- Step 2 : Coupling reactions (e.g., carbodiimide-mediated amidation) to introduce the amino propanoate moiety .
- Purification : Column chromatography (silica gel, gradient elution with CHCl/EtOAc) and recrystallization are standard for isolating intermediates. Purity is confirmed via HPLC (>95%) and NMR .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify regiochemistry and functional group integrity (e.g., methoxyimino at δ 3.8–4.0 ppm, trifluoromethyl at δ 120–125 ppm in F NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected at m/z 405.1) .
- HPLC : Reverse-phase HPLC monitors purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the trifluoromethylation step?
Key parameters include:
- Catalysts : Use of CuI or Pd-based catalysts for efficient trifluoromethyl group introduction .
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates .
- Temperature : Elevated temperatures (70–90°C) improve kinetics but require careful monitoring to avoid decomposition .
- Workflow : Design-of-experiment (DoE) approaches systematically vary parameters to identify optimal conditions .
Q. How should researchers address discrepancies between in vitro and in vivo biological activity data for this compound?
- Assay Validation : Confirm in vitro assay conditions (e.g., pH, serum proteins) mimic physiological environments .
- Metabolic Stability : Evaluate hepatic microsomal stability to identify rapid degradation in vivo .
- Orthogonal Models : Use zebrafish or organoid models to bridge in vitro/in vivo gaps .
- Structural Analogues : Compare activity with derivatives (e.g., methyl-to-ethyl ester substitutions) to pinpoint pharmacophore sensitivity .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450) by aligning the methoxyimino group for hydrogen bonding and the trifluoromethyl group for hydrophobic interactions .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, focusing on RMSD fluctuations (<2 Å) .
- QSAR : Quantitative structure-activity relationship models correlate substituent effects (e.g., electron-withdrawing trifluoromethyl) with antimicrobial potency .
Data Contradiction Analysis
Q. How to resolve conflicting data regarding the compound’s stability under acidic vs. basic conditions?
- pH Profiling : Conduct accelerated stability studies (40°C, 75% RH) at pH 1–13. The ester group hydrolyzes rapidly in base (t <1 hr at pH 12), while the methoxyimino moiety degrades in strong acid (pH <2) .
- Degradation Pathways : LC-MS identifies hydrolysis products (e.g., free carboxylic acid in base, nitrosamine in acid) .
- Formulation Adjustments : Use enteric coatings for oral delivery to bypass gastric acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
